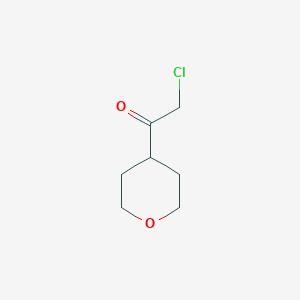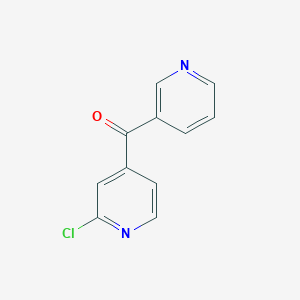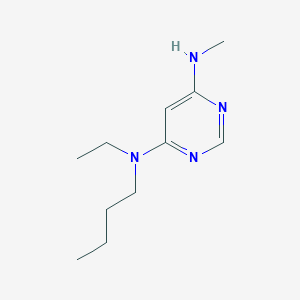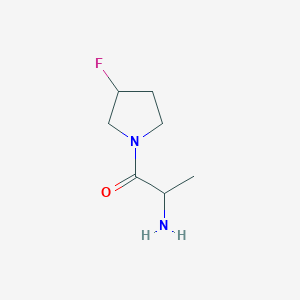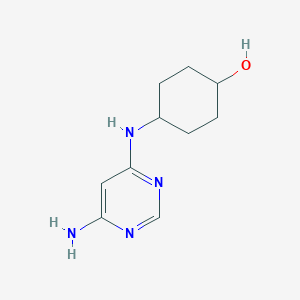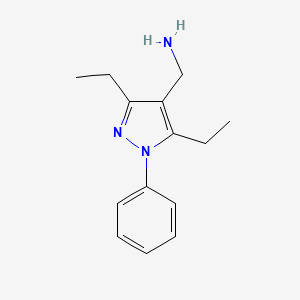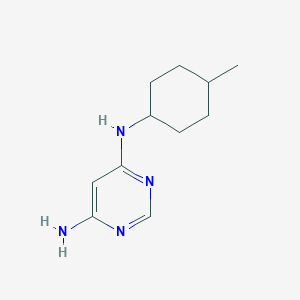![molecular formula C10H10N4 B1493040 6-环丁基-1H-咪唑并[1,2-b]吡唑-7-腈 CAS No. 2098092-90-9](/img/structure/B1493040.png)
6-环丁基-1H-咪唑并[1,2-b]吡唑-7-腈
描述
“6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” is a chemical compound with the molecular formula C10H10N4 . It belongs to the class of imidazopyrazole derivatives.
Molecular Structure Analysis
The molecular structure of “6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” consists of a cyclobutyl group attached to the 6-position of an imidazo[1,2-b]pyrazole ring, with a carbonitrile group attached to the 7-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” are not fully detailed in the retrieved sources. It has a molecular weight of 203.28 g/mol .
科学研究应用
药物应用:吲哚的非经典等排体
6-环丁基-1H-咪唑并[1,2-b]吡唑-7-腈的结构使其成为吲哚的潜在非经典等排体 . 该特性在药物设计中尤其宝贵,它可以替代吲哚以改善药物化合物中的溶解度和代谢稳定性 . 例如,它已被用于创建药物普鲁万西林的等排体,增强其在水性介质中的溶解度 .
推拉染料的开发
该化合物作为合成推拉染料的前体。 这些染料具有芳香族丙二腈核心,因其电子特性而具有重要意义,使其适用于染料敏化太阳能电池和有机发光二极管(OLED)的应用 .
抗菌剂
咪唑并[1,2-b]吡唑骨架的生物活性已被探索用于其抗菌特性。 源于该骨架的化合物已显示出作为抗菌剂的潜力,这可能导致新抗生素的开发 .
抗癌研究
研究表明,6-环丁基-1H-咪唑并[1,2-b]吡唑-7-腈的衍生物表现出抗癌活性。 这为该化合物在合成新型抗癌药物中的应用开辟了途径 .
抗炎药物
该化合物的抗炎特性使其成为开发新型抗炎药物的候选药物。 它调节炎症反应的能力可以用来治疗各种炎症性疾病 .
材料科学:电子材料
在材料科学中,咪唑并[1,2-b]吡唑骨架的电子特性对于开发新型电子材料很有意义。 这些材料可用于生产半导体和其他电子元件 .
农用化学品应用
该化合物的结构特征在农用化学品研究中很有益,它可以用于开发具有改进的功效和安全性特征的新型杀虫剂或除草剂 .
药物制剂中溶解度的增强
最后,该化合物增强溶解度的能力在药物制剂中至关重要。 难溶药物可以从该骨架的掺入中受益,从而导致更好的吸收和生物利用度 .
作用机制
Target of Action
Compounds with similar structures have been reported to interact with various therapeutic targets
Mode of Action
It’s known that the compound can be selectively functionalized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases . This allows for trapping reactions with various electrophiles .
Result of Action
It’s known that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .
生化分析
Biochemical Properties
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can bind to certain proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical activity.
Molecular Mechanism
The molecular mechanism of action of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile may inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent downstream signaling. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors such as light, temperature, and pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, including alterations in cell viability, proliferation, and differentiation.
Metabolic Pathways
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in the oxidation of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic reactions influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization. Additionally, binding proteins in the blood, such as albumin, can affect the distribution and bioavailability of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile. The compound’s localization and accumulation in specific tissues are crucial factors that determine its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a vital role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production. The subcellular localization of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a critical determinant of its biochemical and cellular effects.
属性
IUPAC Name |
6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-6-8-9(7-2-1-3-7)13-14-5-4-12-10(8)14/h4-5,7,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABWOVHKLJECLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C3=NC=CN3N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



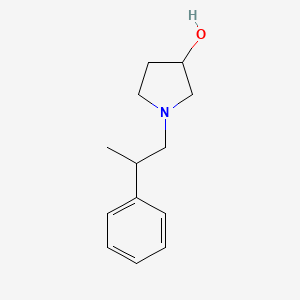
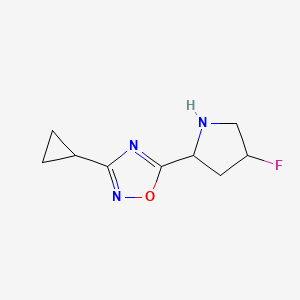

![3-[(2-Fluorophenyl)methylidene]azetidine](/img/structure/B1492963.png)
